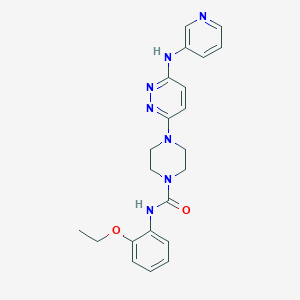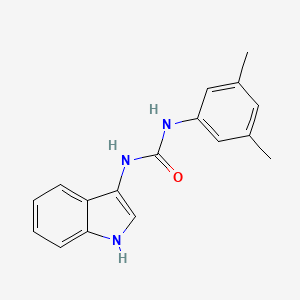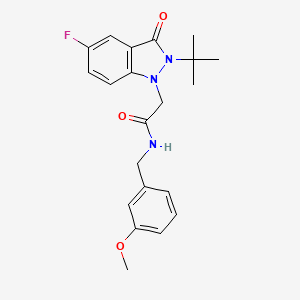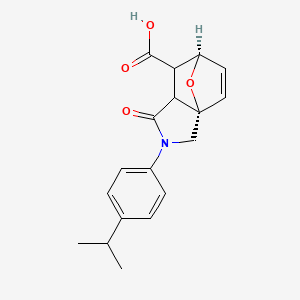![molecular formula C14H22N2O2 B2616831 N-[4-(dimethylamino)benzyl]valine CAS No. 1393654-52-8](/img/structure/B2616831.png)
N-[4-(dimethylamino)benzyl]valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(dimethylamino)benzyl]valine” is a compound that likely contains an amino acid valine linked to a benzyl group that is substituted with a dimethylamino group .
Molecular Structure Analysis
The molecular structure of “N-[4-(dimethylamino)benzyl]valine” would consist of the valine amino acid backbone, with the carboxyl group likely involved in forming a bond with the benzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(dimethylamino)benzyl]valine” would depend on its exact structure. Factors such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
The compound N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, which is similar to N-[4-(dimethylamino)benzyl]valine, has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens . This could be a potential application for N-[4-(dimethylamino)benzyl]valine as well.
Nonlinear Optical Applications
A compound similar to 2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid, known as 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, has been studied for its optoelectronic and thermodynamic properties . The compound showed good potential as a nonlinear optical material, which could be a potential application for 2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid.
Dye-Sensitized Solar Cells (DSSC)
The compound 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid is one of the most important dyes used in DSSC . This suggests that 2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid could also be used in DSSC.
Synthesis of Organic Materials
The compound 4-N,N-dimethylamino-4ꞌ-Nꞌ-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS), which is similar to N-[4-(dimethylamino)benzyl]valine, has been synthesized and used to grow single crystals for nonlinear optical applications . This suggests that N-[4-(dimethylamino)benzyl]valine could also be used in the synthesis of organic materials.
Photophysics Modulation
The photophysics of 2-(4′-N,N-dimethylamino)phenyl)imidazo-[4,5-b]pyridine, a compound similar to 2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid, has been studied, and it was found that long alkyl chains can modulate the photophysics of the fluorophore . This suggests that 2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid could also be used in photophysics modulation.
Synthesis of Narrow-Distribution Polymers
The compound BzO-PDMAEMA, which is similar to N-[4-(dimethylamino)benzyl]valine, has been synthesized and used in the creation of narrow-distribution polymers . This suggests that N-[4-(dimethylamino)benzyl]valine could also be used in the synthesis of narrow-distribution polymers.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)13(14(17)18)15-9-11-5-7-12(8-6-11)16(3)4/h5-8,10,13,15H,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDCDGBSYXBTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)benzyl]valine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol](/img/structure/B2616752.png)




![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2616759.png)




![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B2616769.png)
![N-(3,4-difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2616771.png)